2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde
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Overview
Description
2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde is an organic compound characterized by a tetrahydropyran ring attached to a methoxy group and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde typically involves the reaction of tetrahydropyran with methoxyacetaldehyde under controlled conditions. One common method involves the use of acid catalysts to facilitate the formation of the desired product. The reaction is carried out in a solvent such as dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and crystallization to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and strong bases can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetic acid.
Reduction: Formation of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrahydropyran ring may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the methoxy and aldehyde groups.
2-Methoxytetrahydropyran: Similar structure but without the aldehyde moiety.
Tetrahydro-2H-pyran-2-yl methacrylate: Contains a methacrylate group instead of an aldehyde.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(oxan-4-ylmethoxy)acetaldehyde |
InChI |
InChI=1S/C8H14O3/c9-3-6-11-7-8-1-4-10-5-2-8/h3,8H,1-2,4-7H2 |
InChI Key |
KUIJOSZNTAZXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COCC=O |
Origin of Product |
United States |
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